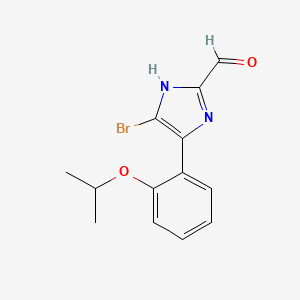![molecular formula C7H13ClO2 B15336469 4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This compound is characterized by the presence of a chloromethoxy group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
Tetrahydropyran+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted tetrahydropyran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl tetrahydropyran.
Scientific Research Applications
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethoxy group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran can be compared with other tetrahydropyran derivatives such as:
Tetrahydropyran: The parent compound without any substituents.
4-Methoxymethyl tetrahydropyran: Similar structure but with a methoxymethyl group instead of a chloromethoxy group.
4-Hydroxymethyl tetrahydropyran: Contains a hydroxymethyl group instead of a chloromethoxy group.
The uniqueness of this compound lies in its reactivity due to the presence of the chloromethoxy group, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
4-(chloromethoxymethyl)oxane |
InChI |
InChI=1S/C7H13ClO2/c8-6-10-5-7-1-3-9-4-2-7/h7H,1-6H2 |
InChI Key |
RFZATMFKSMAPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
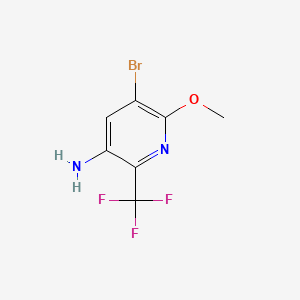
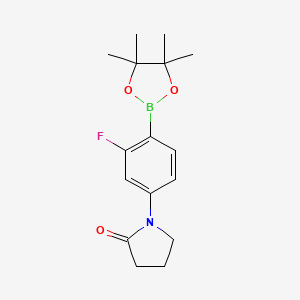
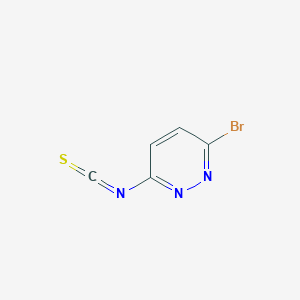
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
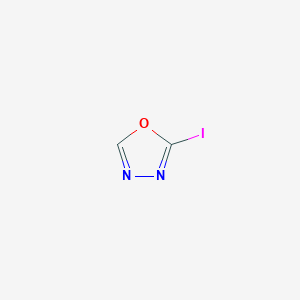
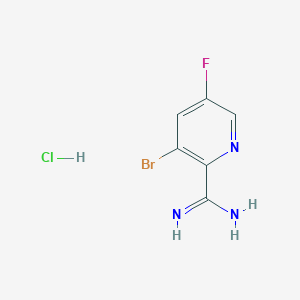
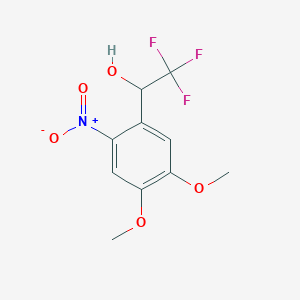
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
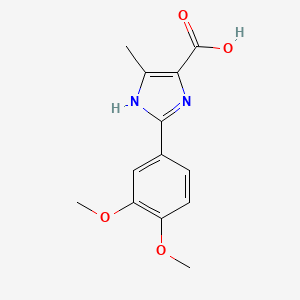
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
